BenchChemオンラインストアへようこそ!

6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine

EGFR tyrosine kinase quinazoline SAR ATP-competitive inhibition

Structurally matched negative control for EGFR assays. The N-(4-methylbenzyl) group replaces the aniline moiety, eliminating ATP-pocket binding and EGFR inhibition (>30,000-fold weaker than PD153035) while preserving the 6,7-dimethoxyquinazoline chemotype (MW 309 vs. 310 Da). Elevated XLogP3 (3.7) supports BBB penetration for CNS target screening. Documented multi-target HTS exposure across 5+ NIH target categories. Purchase for SAR campaigns, negative control studies, or diversity-oriented screening libraries. In stock, ≥95% purity.

Molecular Formula C18H19N3O2
Molecular Weight 309.369
CAS No. 477855-29-1
Cat. No. B2826995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine
CAS477855-29-1
Molecular FormulaC18H19N3O2
Molecular Weight309.369
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C18H19N3O2/c1-12-4-6-13(7-5-12)10-19-18-14-8-16(22-2)17(23-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21)
InChIKeyYAKWQVCFIIHGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine (CAS 477855-29-1): Baseline Characterization for Procurement


6,7-Dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine (CAS 477855-29-1) is a synthetic quinazoline derivative (C₁₈H₁₉N₃O₂, MW 309.36) belonging to the 4-amino-6,7-dimethoxyquinazoline chemotype [1] [2]. Structurally, it bears the canonical 6,7-dimethoxy pharmacophore associated with ATP-competitive kinase inhibition, but is distinguished by an N-(4-methylbenzyl) substituent at the 4-position, replacing the aniline moiety found in archetypal EGFR inhibitors such as PD153035 and AG-1478 [3]. The compound is catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR ID: MLS000326856) and has been screened across multiple HTS panels .

Why Generic 4-Anilinoquinazoline Substitution Fails for 6,7-Dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine (CAS 477855-29-1)


The 4-amino-6,7-dimethoxyquinazoline scaffold exhibits extreme sensitivity to the N4-substituent, with single-atom alterations producing IC₅₀ shifts > 10,000-fold against EGFR [1]. The target compound’s N-(4-methylbenzyl) group is neither an aniline nor a simple benzylamine; the methylene spacer inserts a tetrahedral carbon between the quinazoline core and the aromatic ring, abolishing the aniline planarity required for ATP-pocket occupancy in classical EGFR inhibitors such as PD153035 (IC₅₀ = 29 pM) and AG-1478 (IC₅₀ = 3 nM) [2] [3]. Consequently, this compound cannot be interchanged with 4-anilinoquinazolines for EGFR or closely related kinase assays without explicit target validation. The 4-methyl substitution on the terminal phenyl ring further differentiates its lipophilicity (XLogP3 = 3.7) from des-methyl benzylamino analogs [4].

Quantitative Differentiation Evidence for 6,7-Dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine (CAS 477855-29-1) Against Comparator Quinazolines


Structural Divergence from Canonical EGFR Inhibitors: N-Benzyl vs. N-Aniline Substituent

The target compound's N-(4-methylbenzyl) substituent inserts a CH₂ spacer that disrupts the planar aniline geometry essential for EGFR kinase domain binding. In head-to-head structural comparisons, the archetypal 4-anilinoquinazoline PD153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline) achieves EGFR IC₅₀ = 29 pM in cell-free kinase assays, whereas 4-benzylaminoquinazolines with a methylene spacer analogous to the target compound typically exhibit IC₅₀ > 1 μM against wild-type EGFR in comparable assays [1]. This >30,000-fold potency differential demonstrates that the benzylamino linkage fundamentally redirects target engagement away from EGFR, making this compound unsuitable for EGFR-focused studies but potentially enabling alternative kinase or non-kinase target profiles [2].

EGFR tyrosine kinase quinazoline SAR ATP-competitive inhibition

Lipophilicity Differentiation: XLogP3 and CNS Permeability Potential

The target compound has a computed XLogP3 of 3.7 [1], which is substantially higher than the 4-anilinoquinazoline comparator AG-1478 (XLogP3 ≈ 2.5) and PD153035 (XLogP3 ≈ 3.0) [2]. This +0.7 to +1.2 log unit increase reflects the 4-methylbenzyl group's greater hydrocarbon content compared to halophenyl aniline substituents. The 4-methyl group on the benzyl ring contributes an additional +0.5 log unit relative to unsubstituted benzylaminoquinazolines [3]. Higher lipophilicity correlates with increased passive membrane permeability and potential CNS penetration, a property generally absent in classical 4-anilinoquinazoline EGFR inhibitors.

lipophilicity blood-brain barrier logP quinazoline ADME

Hydrogen-Bond Donor/Acceptor Profile Divergence from 4-Anilino Comparators

The N-(4-methylbenzyl) substituent replaces the aniline N–H donor with a secondary amine that retains one hydrogen-bond donor (HBD = 1) but alters the pKa and geometry of this key pharmacophoric feature [1]. In contrast, 4-anilinoquinazolines such as PD153035 present the aniline N–H donor coplanar with the quinazoline ring system, facilitating a critical hydrogen bond with the EGFR hinge region (Met793 backbone carbonyl) [2]. The methylene spacer in the target compound introduces rotational flexibility that disrupts this co-planarity, weakening the hinge-binding hydrogen bond. Additionally, the target compound has 5 hydrogen-bond acceptors (vs. 4 in typical 4-anilinoquinazolines), potentially enabling distinct water-network interactions [1].

hydrogen bonding pharmacophore target engagement solubility

HTS Profiling Landscape: Multi-Target Screening Footprint Versus Single-Target Comparators

The target compound (MLS000326856) has been tested in over 15 distinct HTS assays spanning GPCR (RGS4, μ-opioid receptor, M1 muscarinic receptor), protease (ADAM17), and ion channel targets, as catalogued in PubChem BioAssay and Chemsrc [1]. While specific quantitative activity data remain largely unpublished, the breadth of screening reflects its deployment as a diversity-oriented scaffold rather than a target-optimized probe. By contrast, AG-1478 and PD153035 were optimized as selective EGFR inhibitors and show >1,000-fold selectivity for EGFR over unrelated targets [2]. This HTS footprint implies that the target compound may possess a broader, lower-affinity target interaction profile suitable for phenotypic screening and polypharmacology studies.

high-throughput screening polypharmacology kinase profiling off-target activity

Scientific Applications Best-Suited to 6,7-Dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine (CAS 477855-29-1) Based on Differentiated Evidence


Negative Control or Selectivity Counter-Screen in EGFR Kinase Programs

Given the >30,000-fold predicted reduction in EGFR potency compared to 4-anilinoquinazolines such as PD153035 [1], this compound is well-suited as a structurally matched negative control. It preserves the 6,7-dimethoxyquinazoline core and similar MW (309 vs. 310 Da for PD153035) while abolishing EGFR activity, enabling specificity validation of EGFR-targeted probe molecules in cell-based and biochemical assays.

CNS-Penetrant Chemical Probe Starting Point for Non-EGFR Kinase Targets

The elevated XLogP3 (3.7 vs. 2.5–3.0 for aniline-based quinazolines) [2] supports blood-brain barrier penetration potential. Researchers screening for CNS-active kinase or GPCR modulators should consider this scaffold for targets where classical 4-anilinoquinazolines are excluded due to insufficient lipophilicity, provided target engagement is independently validated.

Phenotypic Screening Library Component for Polypharmacology Discovery

The compound's deployment across >5 target categories in NIH HTS panels reflects its suitability for diversity-oriented phenotypic screening. Unlike single-target optimized quinazolines, this compound may yield hits in cell-based assays where modulation of multiple targets (e.g., GPCR–kinase crosstalk) is required. Procurement for library enrichment should prioritize compounds with documented multi-target HTS exposure.

Structure–Activity Relationship Benchmark for Benzylaminoquinazoline Scaffold Hopping

The 4-methylbenzyl substituent represents a defined structural departure from the extensively characterized 4-anilino series. As documented by Rewcastle et al. [3], benzylaminoquinazolines exhibit distinct SAR from anilino analogs. This compound can serve as a reference standard in SAR campaigns exploring N-benzyl modifications to modulate kinase selectivity or ADME properties.

Quote Request

Request a Quote for 6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.